2'-Deoxythioguanosine
Overview
Description
2’-Deoxythioguanosine is a small molecule that is currently under investigation . It is also known by other names such as 2-amino-9-(2-deoxy-.beta.-d-erythro-pentofuranosyl)-6-mercaptopurine, 2’-deoxy-6-thioguanosine, 2’-desoxy-6-thioguanosine, Beta-2’-deoxythioguanosine, and Thioguanine deoxyriboside .
Synthesis Analysis
The α- and β-anomers of 2’-deoxythioguanosine were prepared with a radiocarbon label in the sugar moiety and a radiosulfur label in the base . In vivo experiments were conducted with Mecca Lymphosarcoma ascites cells in mice .
Molecular Structure Analysis
The molecular structure of 2’-Deoxythioguanosine is similar to other members of the purine riboswitch family, but contains key differences within the ligand binding core . A two-nucleotide insertion in the three-way junction promotes novel base-base interactions .
Chemical Reactions Analysis
The iron Fenton oxidation of 2’-deoxyguanosine found reactions in bicarbonate buffer yield 8-oxo-2’-deoxyguanosine and spiroiminodihyantoin consistent with CO3˙− . Reactions in phosphate buffer furnished high yields of sugar oxidation products consistent with HO˙ .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Deoxythioguanosine include a logP of -0.92, a pKa (Strongest Acidic) of 10.99, a pKa (Strongest Basic) of 1.24, a Physiological Charge of 0, a Hydrogen Acceptor Count of 6, a Hydrogen Donor Count of 4, a Polar Surface Area of 117.92 Å 2, and a Rotatable Bond Count of 2 .
Scientific Research Applications
Molecular Structures and Electron Affinities
A study by Richardson et al. (2004) explored the molecular structures and electron affinities of DNA nucleosides, including 2'-deoxythioguanosine (dG). This research focused on understanding the geometric parameters and charge distributions in both neutral and anionic forms of these nucleosides, which is crucial for comprehending DNA's chemical behavior at a molecular level (Richardson et al., 2004).
DNA Topoisomerase II Activity
Krynetskaia et al. (2000) investigated the impact of deoxythioguanosine substitution on DNA cleavage stabilized by human topoisomerase II. Their findings highlight how thioguanine incorporation in DNA can alter the enzyme's activity, providing insights into the molecular mechanisms of thiopurines and their influence on DNA structure and function (Krynetskaia et al., 2000).
Nucleic Acid Biophysics
Sholokh et al. (2015) developed deoxythienoguanosine (d(th)G) as a means to overcome deficiencies in fluorescent nucleoside analogs like 2-aminopurine. Their research underscores the role of such analogs in studying DNA's structural and dynamical information, contributing significantly to the field of nucleic acid biophysics (Sholokh et al., 2015).
DNA Chain Breaks and Cell Cycle Arrest
Research by Azuma et al. (2001) on 2'-C-cyano-2'-deoxy-1-beta-D-arabino-pentofuranosylcytosine showed its role in causing DNA strand breaks and cell cycle arrest, indicating potential therapeutic applications in cancer treatment and understanding the cellular response to DNA damage (Azuma et al., 2001).
Anticancer Research
Studies like those conducted by Lepage et al. (2004) and Bellezza et al. (2008) have explored the potential of 2'-deoxythioguanosine derivatives in cancer research, including their effects on cell proliferation and sensitivity to anticancer drugs, emphasizing the compound's relevance in developing new therapeutic strategies (Lepage et al., 2004), (Bellezza et al., 2008).
RNA Interference and Therapeutic Applications
Prakash et al. (2005) examined the effects of chemical modifications in short interference RNA activity, including 2'-deoxy-nucleoside residues. Their findings contribute to the design of effective and stable RNA interference-based therapies (Prakash et al., 2005).
Transcriptome Analysis in Drug Therapy
A study by Coulthard et al. (2017) on azathioprine treatment demonstrated the utility of deoxythioguanosine in transcriptome analysis to understand drug mechanisms, providing a foundation for more effective drug therapy strategies (Coulthard et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H3,11,13,14,19)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVJRXQHFJXZFZ-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=S)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64039-27-6 (mono-hydrate) | |
Record name | beta-2'-Deoxythioguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4021345 | |
Record name | beta-Thioguanosine deoxyriboside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxythioguanosine | |
CAS RN |
789-61-7 | |
Record name | 2′-Deoxy-6-thioguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=789-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-2'-Deoxythioguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Thioguanosine deoxyriboside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-DEOXYTHIOGUANOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR0RFB46DF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-THIOGUANIDINE DEOXYRIBOSIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7074 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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